An In-Depth Technical Guide to 1-(α-D-ribofuranosyl)uracil
An In-Depth Technical Guide to 1-(α-D-ribofuranosyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a nucleoside analog composed of the pyrimidine (B1678525) base uracil (B121893) linked to a ribofuranose sugar via an α-N1-glycosidic bond. Unlike its β-anomer counterpart, uridine (B1682114), which is a fundamental component of ribonucleic acid (RNA), the α-anomer is a synthetic compound of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the structure, synthesis, and biological implications of 1-(α-D-ribofuranosyl)uracil, with a focus on its potential as an antiviral and anticancer agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Chemical Structure and Properties
1-(α-D-ribofuranosyl)uracil is a structural isomer of the naturally occurring uridine. The key difference lies in the stereochemistry of the glycosidic bond connecting the uracil base to the ribose sugar. In 1-(α-D-ribofuranosyl)uracil, this bond is in the alpha configuration, meaning the uracil base is on the opposite side of the sugar ring from the C5' hydroxymethyl group.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₆ | [2] |
| Molecular Weight | 244.20 g/mol | [2] |
| IUPAC Name | 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [2] |
| CAS Number | 3258-07-9 | [1] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 202 °C | [] |
| Density (Predicted) | 1.674 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in water and acidic solutions; insoluble in organic solvents. |
Structural Diagram
Caption: 2D representation of 1-(α-D-ribofuranosyl)uracil.
Spectroscopic Data (Reference Data for β-Anomer: Uridine)
¹H NMR Chemical Shifts of Uridine (500 MHz, H₂O, pH 7.0) [4]
| Proton | Chemical Shift (ppm) |
| H-1' | 5.91, 5.90, 5.88 |
| H-2' | 4.23, 4.22, 4.21 |
| H-3' | 4.13, 4.12, 4.11 |
| H-4' | 4.35, 4.34, 4.33 |
| H-5' | 3.92, 3.90, 3.89 |
| H-5'' | 3.82, 3.81, 3.80, 3.79, 3.78 |
| H-5 | 5.88 |
| H-6 | 7.87, 7.86 |
¹³C NMR Chemical Shifts of Uridine (125 MHz, H₂O, pH 7.0) [4]
| Carbon | Chemical Shift (ppm) |
| C-1' | 92.06 |
| C-2' | 76.35 |
| C-3' | 72.17 |
| C-4' | 86.91 |
| C-5' | 63.53 |
| C-2 | 154.38 |
| C-4 | 168.92 |
| C-5 | 104.94 |
| C-6 | 144.48 |
Experimental Protocols
Synthesis of 1-(α-D-ribofuranosyl)uracil
A general method for the synthesis of uridine analogs involves the condensation of a protected ribose derivative with the pyrimidine base.[5]
Materials:
-
Uracil
-
D-ribose
-
Condensing agent (e.g., ethyl acetate)
-
Catalyst (e.g., phospho-molybdic acid)
-
Organic solvent (e.g., toluene, methanol)
Procedure:
-
Add uracil, D-ribose, and a catalyst to a condensing agent.
-
Stir and heat the mixture to a reaction temperature between 20 and 80 °C until the solution is clear.
-
Maintain the temperature and continue the reaction for 3 to 25 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no starting material detected), distill the mixture at normal pressure to reduce the volume to one-fourth to one-third of the original volume.
-
Further distill under reduced pressure until no more liquid comes out.
-
Add an organic solvent (3 to 8 times the mass of D-ribose) to the obtained product and stir to dissolve.
-
Reflux the mixture for 1 to 2 hours with stirring.
-
Cool the mixture to 0-5 °C and allow it to crystallize for 1 to 6 hours.
-
Filter the mixture and dry the filter cake to obtain 1-(α-D-ribofuranosyl)uracil.[5]
Caption: General workflow for the synthesis of 1-(α-D-ribofuranosyl)uracil.
Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to inhibit the destructive effect of a virus on host cells.[6][7][8][9]
Materials:
-
Host cell line (e.g., Vero 76, A549)
-
Virus stock
-
Cell culture medium (e.g., MEM with 2-5% FBS)
-
96-well plates
-
1-(α-D-ribofuranosyl)uracil
-
Positive control antiviral drug
-
Cell viability stain (e.g., Neutral Red, Crystal Violet)
Procedure:
-
Seed host cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of 1-(α-D-ribofuranosyl)uracil.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells for virus control (virus, no compound) and cell control (no virus, no compound).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO₂ incubator until significant CPE is observed in the virus control wells.
-
Stain the cells with a viability dye.
-
Quantify the dye uptake spectrophotometrically to determine cell viability.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by regression analysis. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.[7]
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Biological Activity and Mechanism of Action
1-(α-D-ribofuranosyl)uracil and its derivatives are primarily investigated for their potential as anticancer and antiviral agents.[10] The mechanism of action is generally believed to involve the inhibition of nucleic acid synthesis or other critical enzymatic processes within malignant cells or virus-infected cells.[11]
Anticancer Activity: As a nucleoside analog, 1-(α-D-ribofuranosyl)uracil can be anabolized intracellularly to its triphosphate form. This triphosphate can then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately inducing apoptosis in rapidly dividing cancer cells.[11]
Antiviral Activity: The antiviral mechanism is similar to its anticancer action. Viral polymerases may incorporate the triphosphate of the α-anomer into the growing viral genome, leading to chain termination and inhibition of viral replication.[12]
Metabolic Pathways
Uridine and its analogs are metabolized through the pyrimidine metabolic pathway. Understanding these pathways is crucial for predicting the compound's bioavailability, efficacy, and potential for drug interactions.
Anabolic Pathway (Salvage Pathway): 1-(α-D-ribofuranosyl)uracil can be phosphorylated by uridine-cytidine kinase (UCK) to form the corresponding 5'-monophosphate. Subsequent phosphorylations by other kinases can lead to the diphosphate (B83284) and triphosphate forms, which are the active moieties for incorporation into nucleic acids.[13]
Catabolic Pathway: The molecule can be degraded by uridine phosphorylase (UPase) into uracil and ribose-1-phosphate (B8699412). Uracil can be further broken down, while ribose-1-phosphate can enter the pentose (B10789219) phosphate (B84403) pathway.[14]
Caption: Simplified metabolic pathways of 1-(α-D-ribofuranosyl)uracil.
Conclusion
1-(α-D-ribofuranosyl)uracil presents a compelling scaffold for the development of novel therapeutic agents. Its unique stereochemistry distinguishes it from the endogenous uridine, offering potential for selective targeting of viral or cancer-specific enzymes. This guide has provided a foundational understanding of its structure, synthesis, and biological context. Further research, particularly in obtaining specific quantitative biological activity data and high-resolution structural information, is essential to fully elucidate its therapeutic potential and advance it through the drug development pipeline.
References
- 1. biosynth.com [biosynth.com]
- 2. 1-(a-D-ribofuranosyl)uracil | C9H12N2O6 | CID 1521749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101717420A - Novel method for synthesizing uridine - Google Patents [patents.google.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. 1-(α-D-ribofuranosyl)uracil | 3258-07-9 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [Antiviral activity of the 1-alpha- and beta-desoxy-D-ribofuranosides of 5-trimethylsilyl uracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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